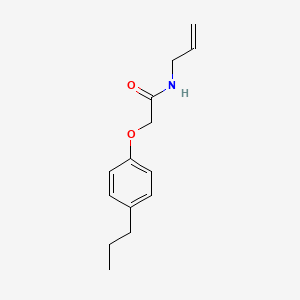

N-allyl-2-(4-propylphenoxy)acetamide

Description

N-allyl-2-(4-propylphenoxy)acetamide is a synthetic acetamide derivative featuring an allyl group attached to the nitrogen atom and a 4-propylphenoxy substituent at the α-carbon of the acetamide backbone. This compound belongs to a broader class of N-substituted acetamides, which are widely studied for their utility in drug discovery, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

IUPAC Name |

N-prop-2-enyl-2-(4-propylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-3-5-12-6-8-13(9-7-12)17-11-14(16)15-10-4-2/h4,6-9H,2-3,5,10-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFCUFIPBQCMGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparison of N-substituted Acetamide Derivatives

Key Findings:

Allyl Substituent Limitations : The allyl group consistently reduces synthetic yields compared to bulkier or electron-rich substituents. For example, N-allyl-2-(1H-tetrazol-5-yl)acetamide (2s) was obtained in only 25% yield, whereas phenethyl or methoxyphenyl analogs achieved yields exceeding 70% . This aligns with the steric and electronic challenges posed by allyl groups in MCRs.

Electron-Donating Groups Enhance Reactivity : Substrates with electron-rich aryl groups, such as 3,4-dimethoxyphenyl, exhibited superior yields (93%) due to enhanced nucleophilic character .

Chlorophenyl vs.

Structural and Mechanistic Insights

- Tetrazole vs. Phenoxy Groups: Tetrazole-containing analogs (e.g., 2b, 2s) are prized for their bioisosteric properties, mimicking carboxylic acids in drug design. In contrast, phenoxy-substituted derivatives like N-allyl-2-(4-propylphenoxy)acetamide may exhibit distinct solubility and binding profiles due to the hydrophobic propylphenoxy moiety.

- Allyl Group Reactivity : The allyl group’s conjugated π-system can lead to side reactions (e.g., isomerization or polymerization), as observed in the low yield of 2s . This contrasts with saturated alkyl chains (e.g., phenethyl), which stabilize intermediates and improve yields.

Methodological Considerations

- MCR Chemistry: The synthesis of tetrazole-acetamides (e.g., 2b, 2s) avoids harsh conditions (e.g., high temperatures or organometallic reagents), making it scalable and environmentally benign .

- Allylation Strategies: The synthesis of III.54 employed allyl bromide and allyl amine under mild conditions, yielding a chloroaryl analog with moderate efficiency . Similar protocols could theoretically apply to this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.